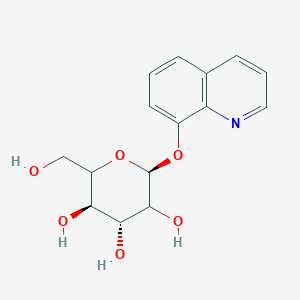

8-Hydroxyquinoline-|A-D-galactopyranoside

Description

The study of 8-Hydroxyquinoline-β-D-galactopyranoside sits (B43327) at the intersection of medicinal chemistry and glycobiology. This compound is a specialized glycoconjugate, a molecule where a carbohydrate is linked to a non-carbohydrate moiety. In this case, a D-galactose sugar is attached to an 8-hydroxyquinoline (B1678124) core. Research into such molecules is driven by the quest to create targeted therapeutic agents and novel molecular probes.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R,6S)-2-(hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6/c17-7-10-12(18)13(19)14(20)15(22-10)21-9-5-1-3-8-4-2-6-16-11(8)9/h1-6,10,12-15,17-20H,7H2/t10?,12-,13+,14?,15+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMXDESAZVPVGR-CTUGBOSBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3C([C@@H]([C@H](C(O3)CO)O)O)O)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Hydroxyquinoline D Galactopyranoside Derivatives

Strategies for O- and S-Glycosidic Linkage Formation

The formation of a stable glycosidic bond between the 8-hydroxyquinoline (B1678124) (8-HQ) aglycone and the D-galactopyranose moiety is a critical step in the synthesis of these derivatives. Both oxygen (O-) and sulfur (S-) linked glycosides have been explored, each requiring specific synthetic approaches.

Classical Glycosylation Methods

Classical glycosylation methods remain a cornerstone for the synthesis of O- and S-glycosides of 8-hydroxyquinoline. These methods typically involve the reaction of a suitably protected glycosyl donor with the 8-hydroxyquinoline aglycone.

O-Glycosylation:

The direct formation of an O-glycosidic bond with 8-hydroxyquinoline can be achieved through methods like the Koenigs-Knorr reaction. This reaction involves the use of a glycosyl halide, such as acetobromogalactose, as the glycosyl donor. The reaction is typically promoted by a heavy metal salt, like silver carbonate or silver triflate, which activates the anomeric center of the sugar for nucleophilic attack by the hydroxyl group of 8-hydroxyquinoline. The use of a participating protecting group at the C-2 position of the galactose, such as an acetyl group, helps to ensure the formation of the desired 1,2-trans-glycosidic linkage, leading predominantly to the β-anomer.

A study on the synthesis of 8-hydroxyquinoline glycoconjugates reported the successful formation of an O-glycosidic bond as one of the linkage strategies. nih.gov While the specific classical method was not detailed in the abstract, it highlights the viability of direct glycosylation.

S-Glycosylation:

The synthesis of S-glycosides of 8-hydroxyquinoline, where the sugar is linked through a sulfur atom, presents a different set of challenges. This requires the use of 8-mercaptoquinoline (B1208045) as the aglycone. Classical methods for S-glycosylation often mirror those for O-glycosylation, such as the reaction of a glycosyl halide with a thiolate anion. The thiolate of 8-mercaptoquinoline can be generated in situ using a base, which then acts as a potent nucleophile to displace the anomeric leaving group of the galactose donor.

Alternatively, photoinduced thiol-ene coupling has emerged as a powerful tool for S-glycosylation. This method involves the radical-mediated addition of a thiol to an unsaturated sugar (a glycal). For the synthesis of an 8-thioquinoline galactoside, this would involve the reaction of 8-mercaptoquinoline with a galactal derivative under photochemical conditions. This approach is often highly stereoselective and proceeds under mild conditions.

While specific examples detailing the classical S-glycosylation of 8-hydroxyquinoline with D-galactose are not prevalent in the reviewed literature, the synthesis of 8-hydroxyquinolines with thioalkyl functionalities at other positions has been reported, demonstrating the feasibility of introducing sulfur-based linkages to the quinoline (B57606) scaffold. researchgate.netresearchgate.net

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis offers a green and highly selective alternative to purely chemical methods for glycosylation. This approach utilizes enzymes, such as glycosidases or glycosyltransferases, to catalyze the formation of the glycosidic bond.

For the synthesis of 8-hydroxyquinoline-D-galactopyranoside, a relevant enzymatic approach would involve the use of a β-galactosidase. In a transglycosylation reaction, the enzyme would transfer a galactose unit from a donor substrate, such as lactose, to the 8-hydroxyquinoline acceptor. This method often provides high stereoselectivity, yielding the β-galactoside exclusively. The reaction conditions, including pH, temperature, and solvent, must be carefully optimized to favor the transglycosylation reaction over the competing hydrolysis of the donor substrate.

While no studies were found that specifically describe the enzymatic synthesis of 8-hydroxyquinoline-D-galactopyranoside, the successful enzymatic synthesis of hydroquinone (B1673460) galactoside using β-galactosidase from Kluyveromyces lactis has been reported, showcasing the potential of this method for synthesizing aryl galactosides.

Advanced Conjugation Techniques

To create more complex glycoconjugates with tailored properties, advanced conjugation techniques are often employed. These methods typically involve the use of a linker to connect the 8-hydroxyquinoline and D-galactopyranose units.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Glycoconjugation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has been extensively used for the synthesis of 8-hydroxyquinoline-D-galactopyranoside derivatives. nih.gov This reaction involves the formation of a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species.

The general strategy involves the functionalization of either the 8-hydroxyquinoline or the D-galactose with an azide or alkyne group. For instance, 8-hydroxyquinoline can be modified at the hydroxyl group with a propargyl group to introduce a terminal alkyne. nih.gov Separately, the D-galactose can be converted to a glycosyl azide at the anomeric position. The subsequent CuAAC reaction between the propargylated 8-hydroxyquinoline and the azido-galactose derivative, typically in the presence of a copper(II) salt and a reducing agent like sodium ascorbate, affords the desired glycoconjugate with a triazole linker. nih.gov

A significant advantage of this method is its high efficiency, selectivity, and compatibility with a wide range of functional groups, allowing for the synthesis of a diverse library of glycoconjugates with varying linker lengths and compositions. nih.gov

| 8-HQ Derivative | Galactose Derivative | Resulting Linkage | Reference |

|---|---|---|---|

| 8-Propargyloxyquinoline | 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide | 1,2,3-Triazole | nih.gov |

| 8-(2-Azidoethoxy)quinoline | Propargyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | 1,2,3-Triazole | nih.gov |

Exploration of Alternative Click Chemistry Reactions

While CuAAC is the most prominently reported click chemistry reaction for this class of compounds, other bioorthogonal reactions could potentially be employed.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the azide-alkyne cycloaddition that utilizes a strained cyclooctyne (B158145) derivative. The ring strain of the cyclooctyne allows the reaction with an azide to proceed at physiological temperatures without the need for a cytotoxic copper catalyst. This would be particularly advantageous for in situ or biological applications. The synthesis would involve preparing a cyclooctyne-functionalized 8-hydroxyquinoline or galactose derivative to react with its azide-functionalized counterpart.

Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation: This reaction involves the rapid and selective cycloaddition of a tetrazine with a strained alkene, such as a trans-cyclooctene (B1233481) or norbornene. To apply this to the synthesis of 8-hydroxyquinoline-D-galactopyranoside, one component would be functionalized with a tetrazine and the other with a suitable dienophile. The extremely fast kinetics of this reaction make it another attractive option for bioorthogonal conjugation.

Thiol-ene and Thiol-yne Reactions: These photo- or radical-initiated reactions involve the addition of a thiol to an alkene or alkyne, respectively. They offer a robust method for forming carbon-sulfur bonds under mild conditions. An 8-mercaptoquinoline could be reacted with an alkene- or alkyne-functionalized galactose derivative to form the S-linked conjugate.

While the literature reviewed did not provide specific examples of these alternative click reactions for the synthesis of 8-hydroxyquinoline-D-galactopyranoside, their general utility in glycoconjugation suggests they are viable synthetic routes to explore.

Rational Design of Linker Structures

The design considerations for the linker include its length, flexibility, and chemical composition. Studies have shown that the length of the alkyl chain in the linker can significantly impact the biological activity of the resulting glycoconjugate. nih.gov For instance, a study on 8-hydroxyquinoline glycoconjugates found that a linker with a three-carbon alkyl chain between the triazole ring and the 8-HQ moiety exhibited optimal cytotoxic activity, with further elongation leading to a decrease in activity. nih.gov

The introduction of additional functional groups within the linker, such as amide bonds, can also enhance the properties of the glycoconjugate. nih.gov Amide groups can increase the chelating ability of the molecule for metal ions, which can be a desirable feature for certain applications. nih.gov Furthermore, the rigidity of the linker can be modulated by incorporating aromatic rings or by using more flexible chains like polyethylene (B3416737) glycol (PEG). A more rigid linker may lead to a more defined spatial orientation of the 8-HQ and galactose units, which could be important for specific molecular recognition events.

The choice of attachment point on the galactose unit also falls under the umbrella of rational design. While the anomeric position (C-1) is commonly used for conjugation, other positions, such as C-6, have also been explored. nih.gov Conjugation at the C-6 position may be advantageous in biological systems where interactions with glucose transporters (GLUTs) are desired, as this position is less involved in the binding to these transporters. nih.gov

| Linker Modification | Observed Effect | Rationale | Reference |

|---|---|---|---|

| Varying alkyl chain length | Modulation of cytotoxic activity | Optimal spatial positioning of pharmacophores | nih.gov |

| Incorporation of amide groups | Improved activity | Enhanced metal chelation ability | nih.gov |

| Attachment at C-6 of galactose | Altered biological targeting | Potential for enhanced interaction with GLUT transporters | nih.gov |

Influence of Linker Length and Heteroatom Composition

The linker connecting the 8-hydroxyquinoline core to the D-galactopyranoside unit is not merely a spacer but a critical determinant of the molecule's properties. Research into these derivatives has shown that modifying the linker's length and the atoms it contains can significantly impact biological activity.

A prevalent and highly efficient method for creating these glycoconjugates is the copper(I)-catalyzed 1,3-dipolar azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction joins an azide-functionalized precursor with an alkyne-functionalized one, forming a stable 1,2,3-triazole ring as an integral part of the linker. nih.gov The triazole ring itself is a significant feature, being rich in nitrogen heteroatoms and capable of participating in metal ion chelation, a known mechanism of action for many 8-HQ derivatives. mdpi.com

Research Findings on Linker Modifications:

Linker Length: The length of the alkyl chain between the 8-HQ system and the triazole ring has been systematically varied to study its effects. For certain glycoconjugates, those with an alkyl chain of three carbon atoms exhibited the most potent cytotoxic activity. mdpi.com Interestingly, further elongation of the chain led to a decrease in this activity, suggesting an optimal length for this biological endpoint. mdpi.com In contrast, when assessing the inhibition of the enzyme β-1,4-galactosyltransferase I, a longer linker with four carbon atoms was found to be most effective. mdpi.com This highlights that the optimal linker length can be dependent on the specific biological target.

Heteroatom Composition: The introduction of additional heteroatoms, such as in an amide group, within the linker structure has been shown to enhance the activity of the glycoconjugates. nih.govnih.gov This improvement is hypothesized to be linked to an increased ability to chelate metal ions, which is a crucial aspect of the anti-cancer potential of these compounds. nih.govnih.gov The combination of the 8-HQ moiety, the triazole ring, and an additional amide group creates a powerful metal-chelating framework. mdpi.com

Table 1: Impact of Linker Characteristics on Biological Activity

| Linker Feature | Modification | Observed Effect | Source(s) |

|---|---|---|---|

| Length | Alkyl chain of 3 carbons (between 8-HQ and triazole) | Optimal for cytotoxic activity | mdpi.com |

| Length | Alkyl chain of 4 carbons (between 8-HQ and triazole) | Lowest IC₅₀ value for β-1,4-GalTI inhibition | mdpi.com |

| Composition | Presence of additional amide groups | Improves cytotoxic activity | nih.govnih.gov |

| Composition | 1,2,3-triazole ring | Integral part of the linker, contributes to metal chelation | nih.govmdpi.com |

Stereochemical Control in Linker Formation

While the CuAAC reaction itself does not typically create new stereocenters on the linker backbone, stereochemical control is paramount in the synthesis of 8-hydroxyquinoline-D-galactopyranoside. The critical stereochemistry lies in the anomeric configuration of the galactose sugar, which can exist as either an α or β anomer.

The synthetic strategies employed typically ensure that the desired anomeric stereochemistry is established before the click reaction is performed. nih.gov For instance, the synthesis of β-anomers is often achieved by installing a propargyl or azido (B1232118) group at the anomeric position of a protected galactose precursor. The stereochemical outcome of this glycosylation step is frequently directed by the protecting group at the C-2 position of the sugar. A participating group, such as an acetyl group, at C-2 will favor the formation of a 1,2-trans product, which in the case of galactose, results in the β-anomer.

Therefore, stereochemical control is not exerted during the final linker formation via cycloaddition, but rather during the synthesis of the sugar building block. The click reaction serves as a robust and stereoconservative ligation method, connecting the pre-defined stereochemistry of the galactopyranoside to the 8-hydroxyquinoline fragment without disturbing it.

Protecting Group Strategies in Complex Glycosylation

The synthesis of complex molecules like 8-hydroxyquinoline-D-galactopyranoside is a multi-step process that would be impossible without the strategic use of protecting groups. nih.gov The galactose unit possesses multiple hydroxyl groups of similar reactivity, making selective functionalization challenging. Protecting groups are temporarily installed on these hydroxyls to prevent them from undergoing unwanted reactions, allowing chemists to direct reactions to a specific site, such as the anomeric carbon. nih.gov

In the reported syntheses of 8-HQ-galactoconjugates, a common strategy involves the following steps:

Protection of Galactose: The hydroxyl groups on the D-galactose ring are protected, often as acetyl esters (OAc). nih.gov

Functionalization: The anomeric position is then selectively functionalized with a linker precursor, such as a propargyl group, under conditions that control the stereochemistry (as discussed in 2.3.2). nih.gov

Ligation: The protected and functionalized sugar is then coupled to the 8-hydroxyquinoline partner molecule using the CuAAC reaction. nih.govnih.gov

Deprotection: In the final step, the protecting groups are removed to reveal the free hydroxyl groups on the sugar moiety. For acetyl groups, this is commonly achieved through Zemplén deacetylation, which uses a catalytic amount of sodium methoxide (B1231860) in methanol. nih.gov

Similarly, the phenolic hydroxyl group of the 8-hydroxyquinoline itself may require protection during certain synthetic modifications of the quinoline ring system. rroij.comscispace.com Groups like the tert-butyloxycarbonyl (Boc) group have been used for this purpose in related syntheses. nih.gov The careful selection of protecting groups is crucial; they must be stable to the reaction conditions used in subsequent steps but readily removable at the end of the synthesis without affecting the rest of the molecule.

Table 2: Common Protecting Groups in Carbohydrate Synthesis

| Protecting Group | Abbreviation | Typical Protection Reagent | Typical Deprotection Conditions |

|---|---|---|---|

| Acetyl | Ac | Acetic Anhydride | Zemplén (NaOMe in MeOH) or basic hydrolysis |

| Benzyl | Bn | Benzyl Bromide (with base) | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl (with imidazole) | Fluoride sources (e.g., TBAF) |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) | Strong acid (e.g., TFA, HCl) |

Enzymatic Substrate Development and Mechanistic Investigations

Characterization as Chromogenic Substrates for Specific Glycosidases

8-Hydroxyquinoline-β-D-galactopyranoside is a synthetic glycoside that has been developed and characterized as a chromogenic substrate for β-D-galactosidase. nih.govmoleculardepot.com This enzyme, prevalent in various organisms, including bacteria, fungi, and animals, plays a crucial role in the hydrolysis of terminal, non-reducing β-D-galactose residues from larger carbohydrates. The utility of 8-Hydroxyquinoline-β-D-galactopyranoside lies in its ability to generate a distinct, visible signal upon enzymatic action, facilitating the detection and quantification of β-galactosidase activity. nih.govdoi.org

The efficacy of 8-Hydroxyquinoline-β-D-galactopyranoside as a substrate for β-galactosidase has been evaluated in comparison to other well-established chromogenic substrates, such as 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal). In a study involving 171 strains of Enterobacteriaceae, the performance of 8-Hydroxyquinoline-β-D-galactopyranoside was systematically assessed. nih.govresearchgate.net

The results indicated that while X-Gal was hydrolyzed by all 171 β-galactosidase-positive strains, 8-Hydroxyquinoline-β-D-galactopyranoside was cleaved by 96 of these strains, representing a 56.1% detection rate under the tested conditions. nih.govresearchgate.net Notably, no false-positive results were reported for 8-Hydroxyquinoline-β-D-galactopyranoside, underscoring its specificity for β-galactosidase. nih.govresearchgate.net The chromogenic output is a distinct brown to black precipitate, which is particularly useful in microbiological applications for colony differentiation. moleculardepot.comdoi.org

| Substrate | Number of Strains Tested | Number of Strains Showing Hydrolysis | Percentage of Positive Strains Detected |

|---|---|---|---|

| 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | 171 | 171 | 100% |

| 8-Hydroxyquinoline-β-D-galactopyranoside | 171 | 96 | 56.1% |

The detection principle of 8-Hydroxyquinoline-β-D-galactopyranoside is rooted in the enzymatic release of the aglycone, 8-hydroxyquinoline (B1678124) (oxine). doi.orgscispace.com The β-galactosidase enzyme catalyzes the hydrolysis of the β-glycosidic bond, liberating D-galactose and 8-hydroxyquinoline. nih.gov

The released 8-hydroxyquinoline is the key to the chromogenic signal. In the presence of ferric ions (Fe³⁺), 8-hydroxyquinoline acts as a potent chelating agent, forming a stable, insoluble, and darkly colored iron-8-hydroxyquinoline complex. doi.org This complex typically appears as a black or dark brown precipitate, providing a clear visual indicator of enzyme activity. moleculardepot.comdoi.org The intensity of the color can be quantified spectrophotometrically, allowing for a quantitative measure of enzyme activity. The non-diffusible nature of the precipitate is a significant advantage in microbiological plating assays, as it localizes the color to the enzyme-producing colonies, preventing spread and enabling clear differentiation. doi.org

Quantitative Analysis of Enzyme Kinetics and Inhibition

The quantitative analysis of enzyme kinetics is fundamental to understanding enzyme function and developing inhibitors. This typically involves the determination of key parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). While specific Kₘ and Vₘₐₓ values for the interaction of 8-Hydroxyquinoline-β-D-galactopyranoside with β-galactosidase are not extensively reported in the available literature, the principles of such analyses are well-established using other chromogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG). pjlss.edu.pkresearchgate.net

For instance, studies with ONPG have determined Kₘ values for β-galactosidase from various sources, which typically fall in the millimolar range. pjlss.edu.pknih.gov The Vₘₐₓ is determined by measuring the rate of product formation (in this case, the colored aglycone) at saturating substrate concentrations. pjlss.edu.pk These parameters are crucial for comparing the efficiency of different substrates and for assessing the potency of enzyme inhibitors.

Enzyme inhibition studies involve measuring the decrease in enzyme activity in the presence of an inhibitor. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency. For β-galactosidase, various compounds, including substrate analogs, have been investigated as inhibitors. scbt.comnih.gov The type of inhibition (e.g., competitive, non-competitive) can be determined by analyzing the enzyme kinetics in the presence of varying concentrations of both the substrate and the inhibitor.

Applications in Biochemical Pathway Probing and Enzyme Profiling

8-Hydroxyquinoline-β-D-galactopyranoside and similar chromogenic substrates are valuable tools for probing biochemical pathways and for enzyme profiling. The presence and activity of β-galactosidase are often used as a reporter in molecular biology and microbiology. For example, the lacZ gene, which codes for β-galactosidase, is a common reporter gene in studies of gene expression and regulation. nih.govscbt.com The enzymatic activity, visualized with a chromogenic substrate, can indicate the expression level of a gene of interest that has been fused to the lacZ promoter.

In the context of microbial identification, enzyme profiling using a panel of chromogenic substrates, including those for β-galactosidase, can help to differentiate between bacterial species and even strains based on their unique enzymatic fingerprints. nih.govresearchgate.net This approach is particularly useful in clinical diagnostics and food microbiology for the rapid identification of microorganisms. doi.orgnih.gov

Design of Substrates for High-Throughput Screening

High-throughput screening (HTS) is a key technology in drug discovery and involves the rapid testing of large numbers of compounds for their effects on a biological target, such as an enzyme. scbt.com The design of substrates for HTS assays is critical and must meet several criteria, including high sensitivity, specificity, and the generation of a robust and easily detectable signal.

Chromogenic substrates like 8-Hydroxyquinoline-β-D-galactopyranoside are well-suited for HTS applications aimed at identifying β-galactosidase inhibitors. scbt.comnih.gov The ideal substrate for HTS would produce a strong color change that can be read by automated plate readers. The formation of an insoluble precipitate, as is the case with the iron-8-hydroxyquinoline complex, can be advantageous in certain HTS formats, as it can be readily detected by imaging-based systems. Furthermore, the development of derivatives of 8-hydroxyquinoline with modified spectral properties or improved kinetic parameters could further enhance their utility in HTS campaigns. nih.govmdpi.com

Coordination Chemistry and Metal Ion Interaction Mechanisms

Elucidation of Metal Ion Chelation by 8-Hydroxyquinoline-β-D-galactopyranoside

The chelation of metal ions by 8-Hydroxyquinoline-β-D-galactopyranoside is fundamentally driven by the 8-hydroxyquinoline (B1678124) (8HQ) core. 8HQ is a classic monoprotic bidentate chelating agent, meaning it binds to a central metal atom using two of its own atoms. mdpi.comscirp.orgou.ac.lk This interaction occurs through the deprotonated phenolic oxygen and the nitrogen atom of the pyridine (B92270) ring. rroij.comscispace.comscirp.org The resulting complex forms a stable five-membered ring with the metal ion.

The attachment of the D-galactopyranoside group, typically at the hydroxyl position, modifies the chelating properties. Studies on related 8-hydroxyquinoline glycoconjugates indicate that the intact molecule acts as a "pro-chelator" or "pro-ionophore" with a relatively lower affinity for metal ions compared to the unconjugated 8HQ. researchgate.netresearchgate.net This is because the linkage at the phenolic oxygen, a primary binding site, must be cleaved for strong chelation to occur. This cleavage, often facilitated by specific enzymes like β-galactosidase, releases the active 8-hydroxyquinoline aglycone, which can then potently chelate available metal ions. researchgate.net Studies have confirmed that 8-hydroxyquinoline glycoconjugates, including galactosides, are capable of chelating metal ions such as copper(II), a property that is integral to their biological activity. nih.gov

The stoichiometry of metal complexes formed with the active, unconjugated 8-hydroxyquinoline is well-documented. For divalent metal ions (M²⁺) such as Cu²⁺, Ni²⁺, and Co²⁺, 8HQ typically forms complexes with a 1:2 metal-to-ligand ratio (ML₂). scirp.orgscirp.orgresearchgate.net For trivalent metals like Al³⁺ and Fe³⁺, 1:3 (ML₃) complexes are common. mdpi.comscispace.com

Thermodynamic stability is a key aspect of these interactions. While specific stability constants for 8-Hydroxyquinoline-β-D-galactopyranoside are not widely reported, the data for the parent 8-hydroxyquinoline and its derivatives provide a strong indication of the stability of the resulting complexes once the galactose moiety is cleaved. The stability of these complexes is generally high, though it is influenced by the specific metal ion involved.

Table 1: Stoichiometry and Stability Constants of Metal Complexes with 8-Hydroxyquinoline and Related Derivatives

| Metal Ion | Stoichiometry (M:L) | Log K (Stability Constant) | Reference Compound | Citation |

|---|---|---|---|---|

| Cu(II) | 1:2 | logK₁ = 12.76, logK₂ = 11.89 | 8-Hydroxyquinoline | scirp.orgscirp.org |

| Ni(II) | 1:2 | logK₁ = 9.85, logK₂ = 8.65 | 8-Hydroxyquinoline | scirp.org |

| Co(II) | 1:2 | logK₁ = 9.55, logK₂ = 8.15 | 8-Hydroxyquinoline | scirp.org |

| Fe(III) | 1:3 | Not specified | 8-Hydroxyquinoline | mdpi.com |

| Al(III) | 1:3 | Not specified | 8-Hydroxyquinoline | mdpi.com |

| Zn(II) | 1:2 | Not specified | 8-Hydroxyquinoline | nih.gov |

Note: The stability constants (Log K) are for the stepwise formation of the complexes with the parent 8-hydroxyquinoline. The galactoside derivative is expected to show high stability upon cleavage of the sugar moiety.

The binding of the 8-hydroxyquinoline aglycone to metal ions occurs in a bidentate fashion through the (N,O⁻) donor set. scirp.org This coordination leads to the formation of various geometries depending on the metal ion's coordination number and preference.

Octahedral Geometry: For many transition metals like Co(II) and Ni(II), the formation of a 1:2 metal-to-ligand complex often results in an octahedral geometry. scirp.orgresearchgate.net The four coordination sites in the equatorial plane are occupied by the nitrogen and oxygen atoms from the two ligand molecules, while the two axial positions are typically filled by solvent molecules, such as water. scirp.orgresearchgate.net

Square-Planar Geometry: In the case of Cu(II), a 1:2 complex often adopts a distorted square-planar geometry, which is characteristic of d⁹ metal ions. scirp.org

Tetrahedral and Hexa-covalent Geometries: Four-covalent metal complexes generally require two molecules of 8HQ, while six-covalent complexes require three, as seen with Al(III). scispace.com

The large D-galactopyranoside substituent on the ligand is not directly involved in the coordination but can exert steric influence on the final conformation of the metal complex.

Impact of Metal Complexation on Molecular Conformation and Reactivity

The chelation of a metal ion by 8-Hydroxyquinoline-β-D-galactopyranoside (after activation) has a profound impact on the molecule's structure and chemical reactivity.

One of the most notable changes is the increased rigidity of the molecular structure upon complexation. scispace.com This rigidity restricts intramolecular vibrations and is responsible for a significant enhancement in the fluorescence of the 8-hydroxyquinoline moiety. ou.ac.lkrroij.com While the parent 8HQ is weakly fluorescent, its metal complexes are often highly emissive. scispace.com

Furthermore, metal complexation is directly linked to the biological reactivity of the compound. For instance, the antiproliferative activity of 8-hydroxyquinoline galactosides against certain tumor cells is substantially increased when co-administered with copper(II) ions. researchgate.net This suggests that the copper-ligand complex is the primary cytotoxic species. The galactose unit initially improves aqueous solubility and biocompatibility, but it is the subsequent metal complexation by the released aglycone that drives the therapeutic action. nih.govresearchgate.net

Mechanistic Studies of Metal Ion Transport and Sequestration

8-Hydroxyquinoline and its derivatives are well-documented as ionophores, which are lipid-soluble molecules that can bind to ions and transport them across biological membranes. nih.govtandfonline.com This ionophoric activity is a key mechanism behind their biological effects, as they can disrupt cellular metal homeostasis. youtube.com

8-Hydroxyquinoline-β-D-galactopyranoside and related glycoconjugates are designed as "pro-ionophores". researchgate.net The intact glycoconjugate is water-soluble and less able to traverse cell membranes or transport ions. However, upon enzymatic cleavage of the galactose unit within a target tissue (e.g., a tumor), the more lipophilic 8-hydroxyquinoline aglycone is released. This active molecule can then chelate extracellular or intracellular metal ions, such as copper or zinc, and transport them across the cell membrane, leading to an influx of the metal and subsequent cellular stress. nih.govtandfonline.com This targeted delivery and activation mechanism is a sophisticated strategy to increase the therapeutic index of the chelating agent. researchgate.net

Role of Metal Chelation in Enzyme Modulation and Biochemical Pathways

The ability of 8-hydroxyquinoline derivatives to chelate metal ions is central to their function as enzyme inhibitors. Many enzymes, known as metalloenzymes, require a metal ion cofactor (e.g., Fe²⁺, Zn²⁺, Cu²⁺) in their active site to function. By chelating this essential metal ion, 8-hydroxyquinoline can inactivate the enzyme. For example, 8-hydroxyquinoline derivatives have been identified as potent inhibitors of histone demethylases (JMJD) by binding to the Fe(II) cofactor in the enzyme's active site. nih.gov

The design of 8-Hydroxyquinoline-β-D-galactopyranoside incorporates this principle into a targeted therapeutic approach. The compound can be used in systems like Antibody-Directed Enzyme Prodrug Therapy (ADEPT). researchgate.net In this model, an antibody delivers an enzyme, such as β-galactosidase, specifically to cancer cells. The subsequently administered 8-Hydroxyquinoline-β-D-galactopyranoside prodrug is then cleaved only at the target site by the localized enzyme. researchgate.net This releases the active 8-hydroxyquinoline, which can then chelate metal ions and exert its cytotoxic or enzyme-inhibiting effects specifically within the tumor microenvironment, modulating key biochemical pathways and minimizing damage to healthy tissue.

Fluorescent Probe Chemistry and Spectroscopic Sensing Applications

Principles of Fluorescent Chemosensor Design

The design of fluorescent chemosensors, including those based on 8-hydroxyquinoline (B1678124), generally follows a modular approach, often described by the "fluorophore-spacer-receptor" model. In this framework, the fluorophore is the component that emits light, the receptor is the part of the molecule that selectively binds to the target analyte (e.g., a metal ion), and the spacer is a linker that connects the fluorophore and the receptor. mdpi.comnih.govmdpi.com

The fundamental principle behind sensing is that the binding of the analyte to the receptor induces a change in the photophysical properties of the fluorophore, leading to a measurable signal, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. researchgate.net For a chemosensor to be effective, it should exhibit high selectivity for the target analyte over other competing species. mdpi.com

Photophysical Mechanisms of Fluorescence Response to Metal Ions

The fluorescence of 8-hydroxyquinoline and its derivatives is highly sensitive to the presence of metal ions. The free 8-hydroxyquinoline molecule is typically weakly fluorescent in solution. This is often attributed to efficient non-radiative decay pathways, including Excited-State Intramolecular Proton Transfer (ESIPT) and Photoinduced Electron Transfer (PET). researchgate.netwikipedia.org

Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, a proton can be transferred from the hydroxyl group to the quinoline (B57606) nitrogen atom, leading to a tautomeric form that rapidly de-excites without emitting light. capes.gov.brwikipedia.orgnih.gov This process effectively quenches the fluorescence of the free ligand.

Photoinduced Electron Transfer (PET): In some 8-HQ derivatives, a PET process can occur where an electron is transferred from a donor part of the molecule to the excited fluorophore, again resulting in non-radiative decay and low fluorescence. nih.govrsc.orgresearchgate.netselectscience.net

Chelation-Enhanced Fluorescence (CHEF): Upon chelation with a metal ion, the 8-hydroxyquinoline structure becomes more rigid, and the non-radiative decay pathways are often inhibited. researchgate.netrsc.org The binding of the metal ion to the hydroxyl oxygen and the quinoline nitrogen prevents the ESIPT process. researchgate.netacs.org This blockage of non-radiative pathways leads to a significant increase in the fluorescence quantum yield, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). This "turn-on" fluorescence response is a key mechanism for the detection of metal ions by 8-hydroxyquinoline-based probes.

The introduction of the β-D-galactopyranoside moiety in 8-Hydroxyquinoline-β-D-galactopyranoside would likely modulate these photophysical processes. While the core 8-HQ structure provides the metal-binding site and the potential for fluorescence, the sugar group could influence the local environment and the electronic properties of the fluorophore, thereby affecting the efficiency of CHEF upon metal binding.

Applications in Real-Time Monitoring of Intracellular Metal Ion Dynamics

Fluorescent probes based on 8-hydroxyquinoline have been successfully employed for the real-time monitoring of metal ion dynamics within living cells. nih.gov The ability to visualize the spatial and temporal distribution of metal ions is crucial for understanding their roles in various biological processes. nih.govrsc.org

For a probe to be effective in cellular imaging, it must possess several key characteristics:

Biocompatibility and Low Toxicity: The probe should not interfere with normal cellular functions. nih.gov

Cell Permeability: The molecule must be able to cross the cell membrane to reach its intracellular target. rsc.org

High Sensitivity and Selectivity: The probe should respond to physiologically relevant concentrations of the target metal ion without being affected by other abundant intracellular cations. nih.gov

Photostability: The probe should resist degradation upon exposure to excitation light.

Derivatives of 8-hydroxyquinoline have been designed to meet these criteria. For instance, the modification of the 8-HQ scaffold with specific functional groups can enhance cell permeability and target specific organelles. Once inside the cell, the probe can bind to its target metal ion, leading to a "turn-on" fluorescence signal that can be detected and quantified using fluorescence microscopy techniques, such as confocal microscopy. nih.gov This allows researchers to track changes in intracellular metal ion concentrations in response to various stimuli. nih.gov

While specific studies on the use of 8-Hydroxyquinoline-β-D-galactopyranoside for intracellular imaging are not widely reported, its structure suggests a potential application as a prodrug-like sensor. The galactoside moiety could be cleaved by intracellular β-galactosidase, an enzyme with altered activity in certain pathological states, to release the 8-hydroxyquinoline fluorophore, which could then respond to the presence of metal ions.

Development of Selective Probes for Biologically Relevant Metal Ions (e.g., Mg²⁺, Hg²⁺)

The versatility of the 8-hydroxyquinoline scaffold has allowed for the development of probes with high selectivity for specific, biologically important metal ions like magnesium (Mg²⁺) and the toxic heavy metal mercury (Hg²⁺).

Magnesium (Mg²⁺) Probes: Magnesium is the most abundant divalent cation in cells and plays a vital role in numerous enzymatic reactions and signaling pathways. The development of selective Mg²⁺ probes is challenging due to the presence of high concentrations of competing calcium (Ca²⁺) ions. rsc.orgnih.govrsc.org Researchers have successfully designed 8-hydroxyquinoline derivatives that exhibit high affinity and selectivity for Mg²⁺. For example, by incorporating a diaza-18-crown-6 ether as a selective Mg²⁺ binding site and linking it to an 8-hydroxyquinoline fluorophore, probes with dissociation constants (Kd) in the micromolar range suitable for detecting intracellular Mg²⁺ have been created. nih.gov These probes show a strong fluorescence enhancement upon binding to Mg²⁺, with minimal interference from Ca²⁺. nih.gov

Table 1: Characteristics of a Selective 8-Hydroxyquinoline-based Mg²⁺ Probe

| Probe Characteristic | Value | Reference |

|---|---|---|

| Binding Affinity (Kd for Mg²⁺) | 44 µM | nih.gov |

| Fluorescence Enhancement | Strong increase upon Mg²⁺ binding | nih.gov |

Mercury (Hg²⁺) Probes: Mercury is a highly toxic environmental pollutant that can cause severe health problems. The development of sensitive and selective fluorescent probes for Hg²⁺ is of great importance for environmental monitoring and biological studies. rsc.orgnih.govbohrium.com 8-Hydroxyquinoline derivatives have been designed to act as "turn-on" fluorescent sensors for Hg²⁺. These probes often utilize the strong affinity of Hg²⁺ for the nitrogen and oxygen donor atoms of the 8-HQ moiety. The binding of Hg²⁺ disrupts non-radiative decay pathways, leading to a significant enhancement of fluorescence. rsc.orgcore.ac.uk For instance, a rhodamine-based probe incorporating an 8-hydroxyquinoline group has been shown to exhibit a 550-fold fluorescence enhancement in the presence of Hg²⁺ with a low detection limit. rsc.orgresearchgate.netnih.gov

Table 2: Performance of a Selective 8-Hydroxyquinoline-based Hg²⁺ Probe

| Probe Characteristic | Value | Reference |

|---|---|---|

| Fluorescence Enhancement | 550-fold | rsc.orgresearchgate.netnih.gov |

| Detection Limit | 9.67 x 10⁻⁸ M | rsc.org |

For 8-Hydroxyquinoline-β-D-galactopyranoside, its potential selectivity towards different metal ions would be primarily determined by the inherent coordination preferences of the 8-hydroxyquinoline core.

Investigation of pH-Dependent Fluorescent Behavior

The fluorescence of 8-hydroxyquinoline and its derivatives is often sensitive to pH. uci.edursc.orgacs.org This is because the protonation state of both the quinoline nitrogen and the hydroxyl group can significantly affect the electronic structure and photophysical properties of the molecule.

In acidic conditions, the quinoline nitrogen can become protonated, which can alter the fluorescence emission. rsc.org Conversely, in basic conditions, the hydroxyl group can be deprotonated. The fluorescence intensity of the metal complexes of 8-hydroxyquinoline derivatives is also typically pH-dependent, with an optimal pH range for maximum fluorescence, which is generally between 5 and 8. uci.edu Outside this range, the formation of the fluorescent metal complex can be compromised due to protonation of the ligand or the formation of metal hydroxo complexes at higher pH. uci.edu

This pH sensitivity is an important consideration in the design and application of 8-hydroxyquinoline-based probes, especially for intracellular measurements where the pH is tightly regulated. Some probes have been specifically designed to be less sensitive to pH changes within the physiological range to ensure that the observed fluorescence changes are primarily due to fluctuations in metal ion concentration. nih.gov The galactopyranoside moiety in 8-Hydroxyquinoline-β-D-galactopyranoside could potentially influence the pKa values of the 8-hydroxyquinoline core, thereby shifting the pH range of its optimal performance as a fluorescent sensor.

Structure Activity Relationship Sar Studies in Biochemical Contexts

Correlation of Sugar Anomeric Configuration with Enzymatic Recognition and Hydrolysis

The stereochemistry at the anomeric carbon (C1) of the galactose unit is a fundamental determinant of enzymatic recognition and subsequent hydrolysis. 8-Hydroxyquinoline-β-D-galactopyranoside is specifically designed as a substrate for β-galactosidases, enzymes that selectively cleave β-linked galactosides.

Enzymes that hydrolyze glycosidic bonds, known as glycoside hydrolases or glycosidases, exhibit a high degree of specificity for the anomeric configuration of the sugar. medcraveonline.com These enzymes are broadly classified as either 'retaining' or 'inverting' based on whether the stereochemistry at the anomeric carbon is retained or inverted upon hydrolysis. medcraveonline.com β-Galactosidases are retaining enzymes that utilize a two-step, double-displacement mechanism involving a covalent glycosyl-enzyme intermediate.

The active site of a β-galactosidase is precisely shaped to accommodate the β-anomer. The spatial orientation of the glycosidic bond and the hydroxyl groups of the galactose ring must match the arrangement of amino acid residues in the enzyme's binding pocket to allow for effective binding and catalysis. The α-anomer, 8-Hydroxyquinoline-α-D-galactopyranoside, would not fit correctly into the active site of β-galactosidase and would therefore be a very poor substrate, if it is hydrolyzed at all.

A study evaluating 8-hydroxyquinoline-β-D-galactopyranoside as a chromogenic substrate for β-galactosidase from Enterobacteriaceae strains found that while it was hydrolyzed, its performance varied compared to other substrates like X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside). nih.govmoleculardepot.com Of 171 strains that could hydrolyze X-Gal, only 96 (56.1%) showed evidence of hydrolyzing 8-hydroxyquinoline-β-D-galactopyranoside, indicating that while the β-anomeric configuration is correct, other structural features also influence the rate and efficacy of enzymatic cleavage. nih.gov

Table 1: Anomeric Specificity and Enzymatic Hydrolysis

| Anomer | Target Enzyme | Hydrolysis Mechanism | Relative Activity |

|---|---|---|---|

| 8-Hydroxyquinoline-β-D-galactopyranoside | β-Galactosidase | High | Active substrate, but efficacy can be lower than other chromogenic substrates like X-Gal. nih.gov |

| 8-Hydroxyquinoline-α-D-galactopyranoside | β-Galactosidase | Negligible | Not a substrate due to incorrect stereochemistry for the active site. |

| 8-Hydroxyquinoline-β-D-galactopyranoside | α-Galactosidase | Negligible | Not a substrate due to incorrect anomeric configuration. |

Relationship Between Linker Architecture and Chelation Efficacy

The primary biochemical function of the 8-hydroxyquinoline (B1678124) (8-HQ) moiety is its ability to act as a potent bidentate chelator of metal ions. rroij.comdovepress.com It coordinates to metal ions via the hydroxyl oxygen and the quinoline (B57606) nitrogen. However, in 8-Hydroxyquinoline-β-D-galactopyranoside, the phenolic hydroxyl group is engaged in the glycosidic bond, which impedes its ability to chelate metal ions due to steric hindrance and the absence of the acidic proton. nih.gov

For the compound to act as a prodrug that releases a metal-chelating agent upon enzymatic cleavage, this structure is ideal. However, if simultaneous sugar binding and metal chelation are desired, the architecture of the linker connecting the sugar to the 8-HQ scaffold is paramount.

Research on related 8-HQ glycoconjugates has shown that the introduction of a linker can modulate chelation efficacy. nih.gov The nature of the linker—its length, flexibility, and constituent atoms—determines the spatial relationship between the sugar and the chelating core, influencing both steric hindrance and electronic properties.

Direct Linkage: As in 8-Hydroxyquinoline-β-D-galactopyranoside, where the sugar is linked directly to the C8-oxygen, chelation is blocked pre-hydrolysis.

Spaced Linkage: Introducing a spacer, such as an alkyl chain or a more complex group like a triazole, between the 8-HQ core and the sugar can re-establish chelation ability. For instance, linking the sugar to a different position on the quinoline ring (e.g., C-5 or C-7) via a linker would leave the C8-hydroxyl group free for chelation. A study on 8-hydroxyquinoline-amino acid hybrids demonstrated that attaching functional groups via a methyl linker at C-7 creates effective chelating agents that can form stable complexes with metals like Rhodium and Ruthenium. mdpi.com

Linker Composition: The atoms within the linker also play a role. The inclusion of heteroatoms can alter the electronic properties and metal-binding affinity of the 8-HQ core. For example, the presence of a 1,2,3-triazole moiety in some glycoconjugates has been shown to improve biological activity. nih.gov

| Amide/Ester Linker | C2 | Free | Active | A carboxamide linker at C-2 allows the 8-hydroxyquinoline core to remain an effective chelator. mdpi.com |

Influence of Substituents on the Quinoline Aglycone on Binding Specificity

Modification of the quinoline ring system with various substituents is a key strategy for tuning the biological and physicochemical properties of 8-HQ derivatives. These substituents can influence lipophilicity, electronic distribution, and steric profile, which in turn affect target binding specificity and potency. nih.gov

Lipophilicity and Electron-Withdrawing/Donating Effects: The lipophilicity of the molecule is a critical factor for its ability to cross biological membranes. nih.gov Substituents at the C-5 and C-7 positions have been extensively studied. Halogen substituents (e.g., chloro, bromo) increase lipophilicity and possess strong electron-withdrawing properties. scispace.comnih.gov For instance, 5,7-dihalo-8-hydroxyquinoline derivatives are potent antimicrobial and antifungal agents. scispace.com A quantitative SAR study on 5-substituted 8-hydroxyquinolines showed that antiplaque activity was correlated with molar refractivity (a steric parameter), lipophilicity (log P), and electronic effects. nih.gov Smaller, lipophilic, and electron-withdrawing groups at the C-5 position were found to enhance activity. nih.gov

Steric Hindrance: The size and position of substituents can create steric hindrance, preventing the molecule from fitting into a target's binding site. For example, while substituents at C-7 can be well-tolerated, bulky groups at other positions might disrupt the planarity of the quinoline ring system, which is often important for intercalation or fitting into flat binding pockets. nih.gov

Binding Specificity: The addition of specific functional groups can introduce new interactions with a biological target. A carboxylic acid group at C-7 was shown to transform a broad-spectrum metal chelator into a low-cytotoxicity, nanomolar inhibitor of metallo-β-lactamases, demonstrating that a substituent can confer significant target specificity. nih.gov

Table 3: Effect of Quinoline Ring Substituents on Activity

| Position | Substituent | Effect on Physicochemical Properties | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| C5 | -Cl (Chloro) | Increases lipophilicity, electron-withdrawing | As active as the parent 8-HQ against dental plaque. nih.gov | nih.gov |

| C7 | -Br (Bromo) | Increases lipophilicity, electron-withdrawing | Potent antimicrobial and anticancer activity. mdpi.comresearchgate.net | mdpi.com |

| C5, C7 | -Cl, -Br, -I | Significantly increases lipophilicity | Potent fungitoxic and antimicrobial agents. dovepress.comscispace.com | dovepress.comscispace.com |

| C7 | -COOH (Carboxylic Acid) | Increases polarity, introduces H-bonding site | Confers high specificity and potency as a metallo-β-lactamase inhibitor. nih.gov | nih.gov |

| C2 | -Alkyl (e.g., iso-Propyl, iso-Butyl) | Increases lipophilicity | Showed significant inhibitory activity against Dengue virus. nih.gov | nih.gov |

| C5 | -SO3H (Sulfonic Acid) | Increases water solubility | Reduces lipophilicity; often used to improve aqueous solubility of the ligand and its metal complexes. | |

Stereochemical Considerations in Ligand-Target Interactions

The three-dimensional structure of 8-Hydroxyquinoline-β-D-galactopyranoside is critical for its interactions with biological macromolecules. Beyond the anomeric configuration of the sugar, other stereochemical aspects of the molecule dictate its binding affinity and specificity.

Sugar Pucker and Conformation: The galactose ring is not planar but exists in a chair conformation. The specific orientation of the axial and equatorial hydroxyl groups is essential for forming a network of hydrogen bonds within an enzyme's active site. Any distortion of this conformation can lead to a significant loss of binding affinity.

Aglycone Planarity and Dihedral Angles: The 8-hydroxyquinoline core is a planar aromatic system. This planarity is often crucial for interactions such as π-π stacking with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in a protein's binding pocket. mdpi.com In metal complexes, the dihedral angle between the quinoline ring and other ligands is a key structural feature. In a study of half-sandwich Rhodium complexes of 8-HQ derivatives, the dihedral angle between the Cp* ligand and the 8-hydroxyquinoline ring plane was found to be a defining characteristic of the complex's geometry. mdpi.com

Chirality: Introduction of chiral centers, for instance in substituents on the quinoline ring or within a linker, can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities. The R- and S-enantiomers of a chiral drug can have different affinities for a target, different metabolic fates, and even different toxicological profiles. For example, studies on chiral 8-hydroxyquinoline derivatives have noted that in some cases, the R-enantiomer possesses significantly higher biological effect than the S-enantiomer. google.com Molecular modeling and docking studies are invaluable tools for visualizing these 3D interactions and understanding why one stereoisomer is more active than another. scielo.org.mxnih.gov

| Chiral Centers | Presence of R/S enantiomers in substituents or linkers. | Enantiomers can exhibit significantly different binding affinities and biological activities due to the chiral nature of biological targets. google.com |

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 8-Hydroxyquinoline-β-D-galactopyranoside. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments, a complete assignment of all proton and carbon resonances can be achieved. researchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 8-hydroxyquinoline (B1678124) moiety and the protons of the galactopyranoside ring. The aromatic region would display a set of multiplets corresponding to the six protons on the quinoline (B57606) ring system. chemicalbook.comresearchgate.net The anomeric proton of the galactose unit (H-1') is particularly diagnostic, typically appearing as a doublet at a characteristic downfield shift, with a coupling constant indicative of the β-configuration of the glycosidic linkage.

The ¹³C NMR spectrum provides complementary information, showing resonances for each unique carbon atom in the molecule. The signals for the quinoline carbons appear in the aromatic region, while the galactose carbons resonate in the typical carbohydrate region. The chemical shift of the anomeric carbon (C-1') further confirms the β-glycosidic bond. researchgate.net Advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity between the 8-hydroxyquinoline aglycone and the galactose sugar, by observing long-range correlations between the anomeric proton (H-1') of galactose and the carbon at the 8-position of the quinoline ring (C-8).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 8-Hydroxyquinoline-β-D-galactopyranoside

This table is generated based on typical values for 8-hydroxyquinoline and β-D-galactopyranoside moieties. Actual values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinoline Moiety | ||

| 2 | ~8.7 | ~148.0 |

| 3 | ~7.4 | ~121.5 |

| 4 | ~8.1 | ~136.0 |

| 5 | ~7.4 | ~128.0 |

| 6 | ~7.3 | ~117.5 |

| 7 | ~7.1 | ~108.0 |

| 8 | - | ~154.0 (C-O) |

| 9 (C4a) | - | ~139.0 |

| 10 (C8a) | - | ~129.0 |

| Galactopyranoside Moiety | ||

| 1' | ~5.0 (d) | ~102.0 |

| 2' | ~3.9 | ~71.0 |

| 3' | ~3.8 | ~73.0 |

| 4' | ~4.1 | ~69.0 |

| 5' | ~3.7 | ~75.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the precise molecular weight and to study the fragmentation pathways of 8-Hydroxyquinoline-β-D-galactopyranoside. Using a high-resolution mass spectrometer such as an Orbitrap, the molecular formula can be confirmed as C₁₅H₁₇NO₆, corresponding to a molecular weight of 307.30 g/mol . scbt.com

Electrospray ionization (ESI) in positive ion mode would typically show the protonated molecule [M+H]⁺ at m/z 308. Tandem mass spectrometry (MS/MS) experiments on this precursor ion are used to elucidate the structure by analyzing its fragments. The most prominent fragmentation pathway for glycosides is the cleavage of the glycosidic bond. nih.gov This would result in two major fragment ions:

An ion corresponding to the aglycone, 8-hydroxyquinoline, at m/z 146 ([C₉H₇NO + H]⁺). nist.gov

The loss of the sugar moiety as a neutral loss of 162 Da, leading to the same aglycone fragment.

Further fragmentation of the 8-hydroxyquinoline ion (m/z 146) would proceed through characteristic pathways, such as the loss of carbon monoxide (CO), to produce ions at m/z 118. chemicalbook.com The fragmentation of the sugar unit itself can also occur, though the cleavage of the glycosidic bond is typically the most favored pathway. nih.govresearchgate.net

Table 2: Expected Mass Spectrometry Fragmentation Data for 8-Hydroxyquinoline-β-D-galactopyranoside

| m/z (Daltons) | Proposed Ion | Formula | Description |

|---|---|---|---|

| 308 | [M+H]⁺ | [C₁₅H₁₈NO₆]⁺ | Protonated molecular ion |

| 146 | [Aglycone+H]⁺ | [C₉H₈NO]⁺ | Cleavage of the glycosidic bond, retaining the 8-hydroxyquinoline moiety |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the functional groups and electronic structure of the molecule.

IR Spectroscopy: The IR spectrum of 8-Hydroxyquinoline-β-D-galactopyranoside would exhibit characteristic absorption bands confirming the presence of its key functional groups. A broad band in the region of 3500-3200 cm⁻¹ is expected, corresponding to the O-H stretching vibrations of the multiple hydroxyl groups on the galactose ring. Aromatic C-H stretching vibrations from the quinoline ring would appear around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic quinoline system would be observed in the 1600-1450 cm⁻¹ region. Crucially, strong C-O stretching vibrations from the glycosidic ether linkage and the alcohol groups of the sugar would be present in the 1200-1000 cm⁻¹ range. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. rigaku.com While the crystal structure for the parent 8-hydroxyquinoline has been determined, showing a planar molecule that forms dimers through intermolecular O—H···N hydrogen bonds in the crystal lattice nih.gov, no public crystallographic data for 8-Hydroxyquinoline-β-D-galactopyranoside is currently available.

If suitable crystals were obtained, X-ray analysis would confirm the relative stereochemistry of the entire molecule, including the β-configuration of the glycosidic bond and the chair conformation of the galactopyranose ring. Furthermore, it would provide precise bond lengths, bond angles, and torsion angles. The analysis would also reveal the intricate network of intermolecular interactions, such as hydrogen bonds involving the numerous hydroxyl groups of the sugar moiety and the nitrogen atom of the quinoline ring, which dictate the crystal packing.

Quantum Mechanics (QM) and Molecular Mechanics (MM) Calculations

Computational chemistry provides powerful tools for investigating the properties of 8-Hydroxyquinoline-β-D-galactopyranoside at a molecular level, offering insights that complement experimental data.

Density Functional Theory (DFT) is a quantum mechanical method used to predict the electronic structure and geometry of molecules with high accuracy. nih.gov For 8-Hydroxyquinoline-β-D-galactopyranoside, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be performed to obtain the lowest energy conformation (optimized geometry). mdpi.com

These calculations can predict key structural parameters such as bond lengths and angles, which can be compared with experimental data if available. researchgate.net DFT is also used to calculate electronic properties, including the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter for understanding the molecule's chemical reactivity and electronic transitions, correlating with the UV-Vis spectrum. rsc.org

While DFT is excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in aqueous solution, over time. MD simulations model the interactions between the solute (8-Hydroxyquinoline-β-D-galactopyranoside) and solvent molecules (e.g., water) to explore its conformational flexibility and solvation properties. nih.gov

Theoretical Studies on Excited State Dynamics and Photophysical Properties

Theoretical and computational investigations into the photophysical properties and excited-state dynamics of 8-hydroxyquinoline (8HQ), the core chromophore of 8-Hydroxyquinoline-β-D-galactopyranoside, have been instrumental in elucidating the electronic transitions and deactivation pathways that govern its fluorescent behavior. While specific theoretical studies on 8-Hydroxyquinoline-β-D-galactopyranoside are not available in the current literature, the fundamental photophysics are dictated by the 8-hydroxyquinoline moiety. The addition of a galactopyranoside group is not expected to fundamentally alter the primary excited-state processes of the quinoline core, although it can influence properties such as solubility and aggregation.

The dominant photophysical process in 8-hydroxyquinoline upon electronic excitation is a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). scispace.comrroij.com In the ground state, the molecule exists predominantly in its enol form. Upon absorption of a photon and promotion to the first excited singlet state (S₁), a rapid transfer of the phenolic proton to the nitrogen atom of the pyridine (B92270) ring occurs, forming an excited-state keto tautomer. This process is exceptionally fast and often barrierless. researchgate.netresearchgate.net

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have been extensively employed to model this process. researchgate.net Calculations reveal that upon photoexcitation to the S₁ state, the intramolecular hydrogen bond (O-H···N) is significantly strengthened. researchgate.net This is evidenced by a calculated red-shift in the hydroxyl group's stretching frequency in the excited state compared to the ground state. researchgate.net The strengthened hydrogen bond facilitates the ultrafast proton transfer. researchgate.net

The potential energy surface calculated for the ESIPT reaction shows a negligible barrier in the excited state, confirming that the process is kinetically facile. researchgate.net Following the proton transfer, the keto tautomer can relax to the ground state (S₀) through non-radiative pathways, primarily internal conversion (IC). researchgate.net The energy gap between the S₁ and S₀ states is smaller for the keto form compared to the enol form, which makes internal conversion a more efficient deactivation channel. researchgate.net This efficient non-radiative decay from the keto tautomer is the primary reason why 8-hydroxyquinoline itself is weakly fluorescent. scispace.comrroij.com

Theoretical models provide quantitative data on the electronic transitions and energetics of the enol and keto forms of the 8-hydroxyquinoline core. These values are critical for understanding the absorption and emission characteristics.

Interactive Table: Calculated Vertical Excitation Energies, Oscillator Strengths, and Main Orbital Contributions for the S₀ → S₁ Transition of the 8-Hydroxyquinoline Enol Form

Below is a representative table of data derived from TD-DFT calculations, illustrating the nature of the lowest energy electronic transition.

| Parameter | Value | Description |

| Excitation Wavelength (λ) | ~315 - 325 nm | Corresponds to the main UV absorption band. |

| Oscillator Strength (f) | > 0.1 | Indicates a strongly allowed electronic transition. |

| Primary Contribution | HOMO → LUMO | Transition from the Highest Occupied Molecular Orbital to the Lowest Unoccupied Molecular Orbital. |

| Nature of Transition | π → π | An electron is promoted from a π bonding orbital to a π antibonding orbital. |

Note: The specific values can vary depending on the functional, basis set, and solvent model used in the calculation. The data presented is a general representation based on published studies of 8-hydroxyquinoline.

Interactive Table: Calculated Energy Gaps for Deactivation Pathways of 8-Hydroxyquinoline Tautomers

This table summarizes the key energy differences that dictate the preferred decay channels for the enol and keto forms.

| Tautomer Form | Energy Gap (S₁ - S₀) | Implication for Deactivation |

| Enol | Larger | Favors fluorescence over internal conversion. |

| Keto | Smaller | Promotes efficient non-radiative deactivation via internal conversion. researchgate.net |

Note: These relative energy gaps explain why the ESIPT process, which leads to the keto form, effectively quenches the fluorescence of the 8-hydroxyquinoline chromophore.

Future Directions in 8 Hydroxyquinoline D Galactopyranoside Research

Exploration of Novel Glycoconjugate Architectures

The fundamental structure of 8-Hydroxyquinoline-β-D-galactopyranoside serves as a foundational building block for more complex and functionally diverse glycoconjugates. Future research will likely focus on moving beyond the simple monosaccharide conjugate to create elaborate molecular architectures designed for specific biological tasks. These efforts may include conjugation to carrier molecules to enhance stability, solubility, and targeted delivery, drawing inspiration from advancements in fields like glycoconjugate vaccine development. nih.gov

Key areas of exploration include:

Polymer and Nanoparticle Conjugation: Attaching the molecule to biocompatible polymers or nanoparticles could lead to the development of advanced biosensors or drug delivery systems.

Dendrimeric Scaffolds: Building dendrimers with multiple 8-Hydroxyquinoline-β-D-galactopyranoside units on their periphery could create agents with amplified signaling capabilities for diagnostic assays.

Hetero-bifunctional Conjugates: Linking the core molecule to other bioactive agents, such as peptides or other small molecule inhibitors, could produce theranostic agents capable of simultaneous imaging and therapy.

Table 1: Potential Glycoconjugate Architectures and Their Research Applications

| Architecture | Potential Application | Rationale |

|---|---|---|

| Polymer-Conjugate | Enzyme-responsive hydrogels | Cross-linking of polymers via the 8-HQ moiety, which is released upon enzymatic cleavage of galactose, leading to changes in material properties. |

| Nanoparticle-Conjugate | Targeted imaging probes | Attachment to magnetic or gold nanoparticles for targeted delivery to cells expressing β-galactosidase, enabling detection via imaging modalities. |

| Dendrimer-Conjugate | Signal amplification in diagnostics | Multiple copies of the molecule on a dendrimer would release a high concentration of 8-HQ upon enzymatic action, amplifying the detection signal. |

| Hybrid Molecule | Targeted theranostics | Conjugation to an anticancer drug, allowing for enzyme-specific release of both a therapeutic agent and an imaging agent (8-HQ). |

Integration into Multimodal Sensing Platforms

The dual-function nature of 8-Hydroxyquinoline-β-D-galactopyranoside—an enzymatic substrate and a metal-binding fluorophore/chromophore—makes it an ideal candidate for sophisticated multimodal sensing platforms. moleculardepot.comnih.gov Future sensors could be designed to detect multiple analytes or events in a sequential or conditional manner.

The operating principle involves a two-step detection process. First, the presence of β-galactosidase is detected through the enzymatic cleavage of the galactose moiety. This cleavage event unmasks the 8-hydroxyquinoline (B1678124) core. The released 8-HQ is then free to act as a secondary sensor, for instance, by chelating specific metal ions, which can be detected via a change in fluorescence or color. This "activatable" sensing mechanism offers high specificity, as the second signal is only generated in the presence of the activating enzyme.

Future research could focus on integrating this compound into microfluidic devices or "lab-on-a-chip" systems for complex sample analysis, enabling the sequential detection of enzymatic activity followed by metal ion quantification in a single, miniaturized platform.

Table 2: Multimodal Sensing Strategies

| Primary Signal (Activation) | Secondary Signal (Detection) | Sensing Modality | Potential Application |

|---|---|---|---|

| β-galactosidase activity | Fe(II)/Fe(III) chelation | Colorimetric/Fluorescent | Monitoring bacterial contamination and water quality. |

| β-galactosidase activity | Zn(II) chelation | Fluorescent | Probing zinc finger protein environments in cellular research. |

| β-galactosidase activity | Electrochemical change | Voltammetry/Amperometry | Development of electronic biosensors for point-of-care diagnostics. |

Advancements in Enzyme-Activatable Prodrug Concepts (focused on biochemical activation)

The concept of a prodrug—a molecule that is inactive until metabolically transformed into its active form—is a cornerstone of modern pharmacology, particularly in oncology. nih.govyoutube.com 8-Hydroxyquinoline-β-D-galactopyranoside is a quintessential model for an enzyme-activatable prodrug. The galactose group renders the cytotoxic 8-hydroxyquinoline core inert. nih.gov Upon encountering β-galactosidase, an enzyme sometimes found at elevated levels in specific tumor microenvironments, the glycosidic bond is cleaved, releasing the active 8-HQ derivative to exert its therapeutic effect locally. nih.govnih.gov

Future advancements in this area will concentrate on refining this activation mechanism for greater therapeutic efficacy. This includes:

Designing for Differential Enzyme Expression: Synthesizing derivatives that are highly selective for specific isoforms of β-galactosidase found in cancer cells to minimize off-target activation. nih.gov

Multi-Stage Activation: Creating more complex prodrugs where the release of the 8-HQ derivative is contingent on a cascade of enzymatic activities, further increasing specificity for the target tissue.

Leveraging Diverse 8-HQ Bioactivities: The 8-hydroxyquinoline scaffold is a versatile pharmacophore with reported anticancer, antimicrobial, and neuroprotective properties. nih.govnih.gov Future work could involve synthesizing galactoside prodrugs of various potent 8-HQ derivatives identified through medicinal chemistry efforts. nih.govmdpi.com For example, derivatives of 8-hydroxy-2-quinolinecarbaldehyde, which has shown promising antitumor activity, could be developed into enzyme-activatable prodrugs. nih.gov

Table 3: Biochemical Activation Strategies for Prodrug Development

| Strategy | Biochemical Principle | Therapeutic Goal |

|---|---|---|

| Tumor-Specific Enzyme Activation | Exploiting elevated β-glucuronidase or β-galactosidase levels in some tumors to selectively release the cytotoxic 8-HQ payload. nih.gov | Increase drug concentration at the tumor site while reducing systemic toxicity. |

| Antibody-Directed Enzyme Prodrug Therapy (ADEPT) | An antibody targets an exogenous enzyme (e.g., a non-human β-galactosidase) to the tumor, which then activates the systemically administered prodrug. | Achieve high spatial control over drug activation, independent of endogenous enzyme levels. |

| Sequential Activation Cascade | The prodrug requires two or more sequential enzymatic reactions for activation, enhancing its specificity for the target cellular environment. | Minimize premature activation and off-target effects by requiring a unique biochemical signature for drug release. |

High-Throughput Synthesis and Screening Methodologies

To unlock the full potential of the 8-Hydroxyquinoline-β-D-galactopyranoside scaffold, methods for rapid synthesis and evaluation are essential. Future research will increasingly rely on high-throughput synthesis and screening (HTS) to efficiently explore the vast chemical space of possible derivatives.

High-Throughput Synthesis: The synthesis of a library of derivatives can be streamlined using modern organic chemistry techniques. The core 8-hydroxyquinoline can be synthesized through various established methods, such as the Skraup synthesis using o-aminophenol and acrolein. google.com Modifications can then be introduced onto the quinoline (B57606) ring before or after the glycosylation step, allowing for the creation of a diverse library of compounds with varied electronic and steric properties. Automation and parallel synthesis platforms can be employed to accelerate this process.

High-Throughput Screening (HTS): Once a library of compounds is generated, HTS can be used to rapidly assess their biological activity. Quantitative HTS (qHTS), where compounds are screened across a range of concentrations, allows for the determination of structure-activity relationships (SAR). plos.org For example, a library of 8-Hydroxyquinoline-β-D-galactopyranoside derivatives could be screened for:

Enhanced Cytotoxicity: Using automated cell-based assays to identify derivatives that release payloads with superior anticancer activity against cell lines like Hep3B. nih.gov

Specific Enzyme Inhibition: Screening against panels of enzymes to find derivatives that, upon activation, act as potent and selective inhibitors for therapeutic targets. plos.org

Optimized Substrate Kinetics: Identifying derivatives that are more efficiently or more selectively cleaved by the target β-galactosidase.

This integrated approach of high-throughput synthesis and screening will accelerate the discovery of new probes and prodrug candidates, moving them from initial concept to lead compounds for further development. plos.org

Table 4: Framework for High-Throughput Discovery

| Phase | Methodology | Objective | Example from Literature |

|---|---|---|---|

| Library Synthesis | Parallel synthesis, automated purification | Generate a diverse collection of 8-HQ-galactoside derivatives with modifications on the quinoline ring. | Adapting synthesis routes for various 8-HQ derivatives. nih.govgoogle.com |

| Primary Screening | Quantitative High-Throughput Screening (qHTS) | Identify "hit" compounds that exhibit desired biological activity (e.g., fluorescence, cytotoxicity) in a primary assay. | Screening diverse collections to identify 8-HQ inhibitors of histone demethylases. plos.org |

| Secondary/Confirmatory Assays | Orthogonal assays (e.g., mass spectrometry, cell imaging) | Confirm the activity of hits and eliminate false positives. | Using mass spectrometry and immunofluorescence to confirm enzyme inhibition in cells. plos.org |

| SAR Analysis | Cheminformatics and computational modeling | Elucidate the relationship between chemical structure and biological activity to guide the design of improved compounds. | Analyzing how different substitutions on the 8-HQ ring affect inhibitory activity. plos.org |

Q & A

Basic: What are the established synthetic routes for 8-hydroxyquinoline-α-D-galactopyranoside, and how are structural purity and regioselectivity validated?

The synthesis typically involves glycosylation between a galactopyranosyl donor (e.g., peracetylated galactose) and 8-hydroxyquinoline. Key steps include:

- Protection/Deprotection : Use acetyl or benzyl groups to protect hydroxyl groups during glycosylation .

- Coupling Reaction : Employ trichloroacetimidate or thioglycoside donors under Lewis acid catalysis (e.g., BF₃·Et₂O) for α-anomer selectivity .

- Validation : Confirm regiochemistry and purity via ¹H/¹³C NMR (e.g., anomeric proton signals at δ 5.0–5.5 ppm for α-configuration) and high-resolution mass spectrometry (HRMS) .

Basic: How is 8-hydroxyquinoline-α-D-galactopyranoside utilized as a substrate in enzymatic assays, and what methodological controls are critical?